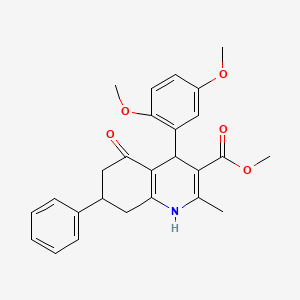![molecular formula C16H19NO3 B5091805 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as EACC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. EACC is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT has been shown to have anti-tumor effects, making EACC a promising candidate for the development of new cancer therapies.
作用机制
NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is important for the function of many proteins, including those involved in cancer cell growth and survival. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid disrupts this process, leading to the degradation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the activation of the Akt signaling pathway, which is involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
One advantage of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not causing harm to healthy cells.
未来方向
There are several potential future directions for research on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new cancer therapies based on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NMT inhibitors. Another area of interest is the study of the mechanisms of NMT inhibition by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, which could lead to a better understanding of the role of NMT in cancer cell growth and survival. Additionally, the development of new synthetic methods for 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid could lead to improvements in its yield and purity, making it more accessible for scientific research.
合成方法
The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of ethyl 3-aminobenzoate with cyclohexanone to form the intermediate ethyl 3-(cyclohex-2-en-1-ylidene)aminobenzoate. This intermediate is then reacted with 3-ethylphenyl isocyanate to form 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in cancer research. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This selectivity makes 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid a promising candidate for the development of new cancer therapies. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the growth of tumors in animal models, further supporting its potential as a cancer treatment.
属性
IUPAC Name |
6-[(3-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(19)20/h3-7,10,13-14H,2,8-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJRHZKWIGIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5091737.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)


![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)